molecular formula C20H27BrN2O3 B1507599 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester

Cat. No. B1507599
M. Wt: 423.3 g/mol
InChI Key: SKODKKPOGPELNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C20H27BrN2O3 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester

Molecular Formula

C20H27BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

tert-butyl 2-[(4-bromophenyl)methyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C20H27BrN2O3/c1-19(2,3)26-18(25)22-11-8-20(9-12-22)10-13-23(17(20)24)14-15-4-6-16(21)7-5-15/h4-7H,8-14H2,1-3H3

InChI Key

SKODKKPOGPELNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Introduce 600 mg (14.7 mmol) of sodium hydride (60% suspension in mineral oil) in a 500 mL round bottom flask under nitrogen before adding successively 20 mL of anhydrous DMF and 2.5 g (9.8 mmol) of 1-oxo-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester previously dissolved in 20 mL of anhydrous DMF. After agitating one hour at room temperature, 2.5 g (9.8 mmol) of 4-bromobenzylbromide diluted in 20 mL of anhydrous DMF were added and the reaction mixture was agitated an additional hour at room temperature. Then 100 mL of water were added and the solution was extracted with diethyl ether (2×150 mL). The combined organic layers were dried (Na2SO4), filtered and evaporated under reduced pressure to yield 4.63 g of 2-(4-bromobenzyl)-1-oxo-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester as a yellow oil.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five

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